Cas no 839691-53-1 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide)

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived organic compound featuring a dimethyl-substituted benzothiazole core linked to a dimethoxybenzamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of methoxy and methyl groups enhances solubility and modulates reactivity, facilitating its use in targeted synthesis. Its well-defined molecular architecture allows for precise functionalization, supporting applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound’s stability under standard conditions further ensures reliable handling in laboratory settings.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide structure
839691-53-1 structure
Product name:N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS No:839691-53-1
MF:C18H18N2O3S
Molecular Weight:342.412123203278
CID:6225468
PubChem ID:2994034

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
    • F1813-0316
    • AKOS000463852
    • AP-970/43376452
    • 839691-53-1
    • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
    • CCG-317745
    • インチ: 1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-8-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
    • InChIKey: HZMYKBIHBOJKOH-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=C(C=2)OC)OC)=O)=NC2C(C)=CC=C(C)C1=2

計算された属性

  • 精确分子量: 342.10381361g/mol
  • 同位素质量: 342.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 88.7Ų

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1813-0316-50mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1813-0316-20μmol
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1813-0316-15mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1813-0316-2μmol
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1813-0316-100mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1813-0316-5μmol
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1813-0316-30mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1813-0316-5mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1813-0316-10μmol
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1813-0316-3mg
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
839691-53-1 90%+
3mg
$63.0 2023-05-17

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 関連文献

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideに関する追加情報

N-(4,7-Dimethyl-1,3-Benzothiazol-2-Yl)-3,4-Dimethoxybenzamide: A Comprehensive Overview

The compound CAS No 839691-53-1, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of benzothiazoles, which are widely studied for their unique chemical properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide consists of a benzothiazole ring system substituted with methyl groups at positions 4 and 7. The benzamide portion of the molecule is further substituted with methoxy groups at positions 3 and 4 on the aromatic ring. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties that make it suitable for various chemical reactions and applications.

Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds, suggesting that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide could be a promising candidate for developing new therapeutic agents. The presence of methoxy groups in the molecule further enhances its bioavailability and pharmacokinetic properties.

In addition to its pharmaceutical applications, this compound has shown potential in the field of agrochemicals. Studies have demonstrated that benzothiazole derivatives can act as effective fungicides and insecticides. The methyl substitutions in the benzothiazole ring system contribute to its stability under environmental conditions, making it suitable for agricultural use.

The synthesis of CAS No 839691-53-1 involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are crucial for scaling up production to meet the growing demand for this compound in various industries.

From a materials science perspective, the unique electronic properties of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide make it an interesting candidate for applications in optoelectronic devices. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to absorb and emit light at specific wavelengths makes it highly versatile in these applications.

Furthermore, the compound has been studied for its role in catalysis. Its ability to act as a ligand in transition metal complexes has opened new avenues for asymmetric catalysis and enantioselective reactions. This property is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are often required.

In conclusion, CAS No 839691-53-1, or N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in drug discovery, agrochemicals, materials science, and catalysis. As research continues to uncover new potentials for this compound, its significance in various industries is expected to grow further.

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